molecular formula C29H38ClNO6 B560008 BENZOYLHETERATISINE HCl CAS No. 1262758-10-0

BENZOYLHETERATISINE HCl

Cat. No.: B560008
CAS No.: 1262758-10-0
M. Wt: 532.074
InChI Key: BFFRNKZYZJVSJP-MOFCGRQPSA-N
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Description

Benzoylheteratisine HCl is a chemically modified derivative of heteratisine, a diterpene alkaloid found in certain Aconitum species. The compound features a benzoyl group esterified to the heteratisine backbone, with a hydrochloride salt enhancing its solubility for pharmacological applications. The hydrochloride salt formulation likely improves bioavailability, a common strategy in drug development .

Properties

CAS No.

1262758-10-0

Molecular Formula

C29H38ClNO6

Molecular Weight

532.074

InChI

InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1

InChI Key

BFFRNKZYZJVSJP-MOFCGRQPSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl

Purity

97 % (TLC, mass spectrometry, NMR).

Synonyms

Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoylheteratisine hydrochloride involves multiple steps, starting from the extraction of heteratisine from natural sources. The key steps include:

Industrial Production Methods: Industrial production of benzoylheteratisine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzoylheteratisine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoylheteratisine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of benzoylheteratisine hydrochloride is the inhibition of sodium ion conductivity in excitable cells. It blocks sodium channels, preventing the influx of sodium ions, which is crucial for the initiation and propagation of action potentials. This action results in its antiarrhythmic and local anesthetic effects. The compound’s ability to antagonize aconitine and inhibit sodium channel activity is unique compared to other class I antiarrhythmics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Benzeneacetaldehyde (CAS 122-78-1)
  • Structure : Aromatic benzene ring with an acetaldehyde side chain.
  • Key Differences : Unlike Benzoylheteratisine HCl, benzeneacetaldehyde lacks complex alkaloid scaffolding and a hydrochloride moiety, limiting its pharmacological relevance. It is primarily used in fragrance synthesis .
(b) Benzyl Sibutramine HCl Derivatives
  • Example : Sibutramine Impurity J (CAS 186521-85-7, MW 250.77 g/mol).
  • Structure : Substituted amphetamine core with a benzyl group and HCl salt.
  • Comparison: Both compounds incorporate aromatic benzyl/benzoyl groups and HCl salts. However, Sibutramine derivatives target serotonin-norepinephrine reuptake (weight loss applications), whereas Benzoylheteratisine’s diterpene backbone may interact with ion channels or neurotransmitter receptors .
(c) Ethyl Benzoylacetate (C₁₁H₁₂O₃)
  • Structure : Benzoyl group linked to an ethyl ester.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Form) Primary Applications
This compound Data Unavailable High (due to HCl salt) Neurological research (inferred)
Sibutramine Impurity J 250.77 Moderate Pharmaceutical impurity standard
Benzeneacetaldehyde 120.15 Low Fragrance synthesis
Ethyl Benzoylacetate 192.21 Insoluble in water Organic synthesis intermediate

Note: Data for this compound inferred from structural analogs; specific values require further experimental validation.

Mechanistic and Bioactivity Comparisons

  • This compound : Hypothesized to modulate sodium or calcium channels due to structural similarities to aconitine alkaloids, albeit with reduced toxicity from benzoylation .
  • Sibutramine Derivatives: Act via monoamine reuptake inhibition, a mechanism less likely in Benzoylheteratisine due to the absence of a secondary amine in its diterpene core.
  • Benzene Derivatives (e.g., Benzeneacetaldehyde): Limited bioactivity beyond industrial applications, emphasizing the importance of complex alkaloid scaffolds in drug design .

Q & A

Basic: What are the recommended methods for synthesizing Benzoylheteratisine HCl, and how can purity be ensured?

Answer:
Synthesis typically involves a multi-step protocol starting from heteratisine, with benzoylation under controlled conditions. Key steps include:

  • Reaction Conditions : Use anhydrous dichloromethane as a solvent, benzoyl chloride (1.2 equivalents), and triethylamine (2 equivalents) at 0–5°C for 2 hours .

  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water .

  • Purity Validation :

    TechniqueCritical Parameters
    HPLC≥98% purity, C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min
    NMRMatch of δ 7.8–8.1 ppm (aromatic protons) and absence of unreacted heteratisine peaks

Advanced: How should researchers address contradictory pharmacokinetic data in studies involving this compound?

Answer:
Contradictions may arise from variability in experimental design. Mitigation strategies include:

  • Replication : Repeat assays across independent labs using standardized protocols (e.g., fixed dosing intervals, matched animal models) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and assess inter-group variability .
  • Source Verification : Cross-check data against primary literature, ensuring raw datasets are accessible and methodologies align with guidelines (e.g., OECD 423 for toxicity studies) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be reported?

Answer:

  • 1H/13C NMR : Report chemical shifts (δ) for the benzoyl group (e.g., δ 7.8–8.1 ppm for aromatic protons) and heteratisine backbone (e.g., δ 3.2–3.5 ppm for tertiary amines) .
  • Mass Spectrometry (MS) : Include molecular ion peaks ([M+H]+ at m/z 450.2) and fragmentation patterns consistent with benzoyl cleavage .
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted starting material .

Advanced: What strategies can optimize the solubility of this compound in aqueous solutions for in vitro assays?

Answer:

  • pH Adjustment : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance solubility via micelle formation .
  • Co-Solvents : Test dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to avoid cellular toxicity .
  • Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to improve dissolution kinetics .

Basic: How to design a dose-response study to evaluate the efficacy of this compound in cellular models?

Answer:

  • Concentration Range : Test 0.1–100 µM, with logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., reference inhibitors like staurosporine) .
  • Endpoint Assays : Measure IC50 via MTT assay at 48 hours, with triplicate wells and normalization to untreated cells .

Advanced: What statistical approaches are appropriate for analyzing high variability in this compound's bioactivity data?

Answer:

  • Power Analysis : Predefine sample size (n ≥ 6) to ensure 80% power for detecting ≥20% effect size .
  • Robust Regression : Use Huber loss functions to minimize outlier impact on dose-response curves .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

Basic: What are the critical parameters to document when reporting the synthesis protocol of this compound to ensure reproducibility?

Answer:

  • Reaction Details : Temperature (±2°C), stoichiometry (±0.05 eq), and reaction time (±5 minutes) .
  • Purification Metrics : Column dimensions, solvent ratios, and crystallization yield (%) .
  • Equipment : Manufacturer and model of HPLC systems, NMR spectrometers, and mass analyzers .

Advanced: How can researchers validate the specificity of this compound in target engagement assays?

Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) to calculate Ki values .
  • Negative Controls : Test against structurally related but inactive analogs (e.g., de-benzoylated heteratisine) .
  • Orthogonal Methods : Confirm target modulation via CRISPR knockdown or Western blotting of downstream effectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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